N-去甲西地那非柠檬酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

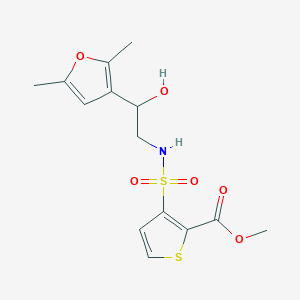

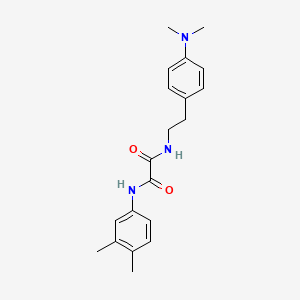

N-Desmethylsildenafil is a major metabolite of sildenafil . It is formed via oxidative metabolism of sildenafil by the cytochrome (CYP) P450 isoforms CYP3A4, CYP3A5, and CYP3A7 . It increases the amplitude of electroretinogram (ERG) recorded from the dark-adapted isolated rat retina, most probably through the enhancement of the photoreceptor cell response .

Synthesis Analysis

Sildenafil is metabolized in the liver by CYP3A4 and CYP2C9 cytochromes and converted to its active metabolite, N-desmethylsildenafil . A simultaneous determination of both compounds has been reported .Molecular Structure Analysis

The molecular formula of N-Desmethylsildenafil is C21H28N6O4S . It has a formal name of 5- [2-ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo [4,3-d]pyrimidin-7-one .Chemical Reactions Analysis

The major metabolite derived by N-demethylation is N-desmethylsildenafil . It exhibits approximately 50% in vitro activity in PDE5 inhibition, thus constituting the 40% of the overall fraction of the observed systemic exposure . N-desmethylsildenafil is further metabolized demonstrating a terminal half-life of 4 h .Physical And Chemical Properties Analysis

N-Desmethylsildenafil is a crystalline solid . It has a solubility of 5 mg/ml in DMF, 10 mg/ml in DMSO, and 0.15 mg/ml in DMSO:PBS (pH 7.2) (1:5) .科学研究应用

药效学和代谢

西地那非柠檬酸盐的主要代谢产物 N-去甲基西地那非与母体化合物具有相似的药理特性。它是一种有效的 cGMP 特异性磷酸二酯酶-5 型 (PDE-5) 酶抑制剂,从而增强了一氧化氮 (NO) 在含有 PDE-5 的组织中的作用。这导致血管舒张增加,特别是血管平滑肌 (Gharib, 2018)。该代谢产物在肝脏中产生,其对 PDE5 的效力约为其母体化合物的 50%,生物半衰期为 3 至 4 小时 (Gharib, 2018)。

生物样品测定方法开发

多项研究集中于开发测定生物样品中西地那非和 N-去甲基西地那非的方法。开发了一种 LC-MS/MS 方法来测定人血浆中的这些物质,该方法已应用于药代动力学研究 (Xu et al., 2021)。另一项研究验证了一种 HPLC 方法,用于测定人血中的这些物质,该方法显示出高灵敏度和特异性 (Pistos et al., 2008)。

与其他物质的相互作用

N-去甲基西地那非与其他物质的相互作用也已得到研究。例如,研究了含有肠道 CYP3A4 抑制剂的葡萄柚汁对西地那非和 N-去甲基西地那非药代动力学的影响。这项研究强调了膳食成分对药物代谢的影响 (Jetter et al., 2002)。

在治疗研究中的作用

N-去甲基西地那非在各种治疗研究中的作用是显着的。例如,一项研究探讨了西地那非柠檬酸盐(涉及形成 N-去甲基西地那非)在大鼠胃溃疡模型中的治疗效果。这项研究有助于了解西地那非及其代谢物在不同治疗背景下的更广泛影响 (Kalayci et al., 2017)。

作用机制

Target of Action

N-Desmethylsildenafil citrate, like its parent compound sildenafil, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is pivotal in cellular signaling, regulating cyclic guanosine monophosphate (cGMP) levels crucial for smooth muscle relaxation and vasodilation .

Mode of Action

N-Desmethylsildenafil citrate acts as a potent selective, reversible inhibitor of PDE5 . This enzyme is responsible for the hydrolysis of cGMP, found in excess in the penis corpus cavernosum, as well as in the smooth muscle cells of vessel walls and the lung tissue . By inhibiting PDE5, N-Desmethylsildenafil citrate prevents the degradation of cGMP, thereby enhancing its effects .

Biochemical Pathways

The primary biochemical pathway affected by N-Desmethylsildenafil citrate is the cGMP pathway . cGMP is involved in several physiological processes within the body, such as neuroprotection, antinociception, synaptic plasticity, calcium homeostasis, and vasodilation . By inhibiting PDE5, N-Desmethylsildenafil citrate prevents the breakdown of cGMP, thereby enhancing these processes .

Pharmacokinetics

The pharmacokinetics of N-Desmethylsildenafil citrate are similar to those of sildenafil. After oral administration, it is rapidly absorbed from the gastrointestinal tract, reaching maximum plasma concentration approximately 30–120 min . The absorption rate of N-Desmethylsildenafil citrate is reduced when taken with food, particularly fatty foods . The primary metabolite, N-Desmethyl sildenafil, exhibits a PDE selectivity profile comparable to that of sildenafil and an in vitro PDE5 potency roughly half that of the parent medication .

Result of Action

The primary result of N-Desmethylsildenafil citrate’s action is the enhancement of smooth muscle relaxation and vasodilation . This is achieved through the inhibition of PDE5 and the subsequent increase in cGMP levels . These effects are particularly pronounced in the penis corpus cavernosum and the smooth muscle cells of vessel walls and the lung tissue, leading to improved erectile function and potential benefits in conditions such as pulmonary arterial hypertension .

Action Environment

The action of N-Desmethylsildenafil citrate can be influenced by various environmental factors. For instance, its absorption rate is reduced when taken with food, particularly fatty foods . Additionally, N-Desmethyl sildenafil is primarily eliminated from the body via urine and feces, and therefore can potentially enter the environment through wastewater discharges . More research is needed to fully understand the environmental fate and potential impacts of N-Desmethylsildenafil citrate .

未来方向

属性

IUPAC Name |

5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4S.C6H8O7/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOQCFAWFDJJQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N6O11S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2750491.png)

![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2750492.png)

![4-[[(5-Chloropyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2750493.png)

![6-Cyclopropyl-2-[2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethyl]pyridazin-3-one](/img/structure/B2750497.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide](/img/structure/B2750500.png)

![N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2750503.png)

![4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid](/img/structure/B2750508.png)

![3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid](/img/structure/B2750509.png)